5-Ethylheptanenitrile
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Overview
Description
5-Ethylheptanenitrile is an organic compound belonging to the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10) to produce nitriles.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods:
- Industrially, nitriles like this compound are often produced through large-scale chemical processes involving the aforementioned methods, optimized for yield and purity.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 or DIBAL-H in anhydrous conditions.
Grignard Reaction: Grignard reagents in anhydrous ether.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
5-Ethylheptanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, making the compound reactive towards various chemical species. The pathways involved often include the formation of intermediates that can further react to produce desired products .
Comparison with Similar Compounds
- Ethylheptanenitrile
- Heptanenitrile
- Octanenitrile
Comparison:
- Uniqueness: 5-Ethylheptanenitrile is unique due to the presence of an ethyl group at the fifth position, which can influence its reactivity and physical properties compared to its analogs .
- Reactivity: The presence of the ethyl group can affect the steric and electronic properties, making it distinct in its chemical behavior .
Properties
CAS No. |
59333-87-8 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
5-ethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |
InChI Key |
LZPKTTVBODFAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCC#N |
Origin of Product |
United States |
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